Cas no 933551-30-5 (2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid)

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a methoxyethyl substituent at the 2-position and a carboxylic acid group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its pyrimidine core offers structural diversity for drug design, while the carboxylic acid functionality allows for further derivatization via amidation, esterification, or other coupling reactions. The methoxyethyl group enhances solubility and may influence pharmacokinetic properties. Suitable for use in medicinal chemistry research, this compound provides a valuable scaffold for developing biologically active molecules. It is typically handled under standard laboratory conditions with appropriate safety precautions.
2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid structure
933551-30-5 structure
Product Name:2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid
CAS No:933551-30-5
MF:C8H10N2O3
MW:182.176601886749
CID:5701502
PubChem ID:26183392
Update Time:2025-06-08

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 2-(2-methoxyethyl)-
    • 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid
    • AKOS000284166
    • CS-0290393
    • EN300-768323
    • 933551-30-5
    • 2-(2-methoxyethyl)pyrimidine-5-carboxylicacid
    • Inchi: 1S/C8H10N2O3/c1-13-3-2-7-9-4-6(5-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
    • InChI Key: MWWUDAUWBKCKBF-UHFFFAOYSA-N
    • SMILES: C1(CCOC)=NC=C(C(O)=O)C=N1

Computed Properties

  • Exact Mass: 182.06914219g/mol
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 72.3Ų

Experimental Properties

  • Density: 1.264±0.06 g/cm3(Predicted)
  • Boiling Point: 332.6±22.0 °C(Predicted)
  • pka: 2.83±0.10(Predicted)

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid Pricemore >>

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Additional information on 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid

2-(2-Methoxyethyl)pyrimidine-5-carboxylic Acid: An Overview of Its Properties and Applications

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid (CAS No. 933551-30-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their biological activities and therapeutic potential.

The chemical structure of 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring substituted with a carboxylic acid group at the 5-position and a 2-methoxyethyl group at the 2-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an interesting candidate for further investigation.

In terms of its physical properties, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid is a white crystalline solid with a melting point of approximately 140-142°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for use in various experimental conditions, including in vitro assays and formulation studies.

The chemical reactivity of 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid is primarily influenced by the carboxylic acid group, which can participate in a variety of reactions such as esterification, amidation, and coupling reactions. The methoxyethyl substituent adds steric bulk to the molecule, which can affect its reactivity and biological activity. This makes it an attractive starting material for the synthesis of more complex molecules with tailored properties.

In the field of medicinal chemistry, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that pyrimidine derivatives, including those with carboxylic acid functionalities, exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain pyrimidine carboxylic acids demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Another area of interest is the use of 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid as a building block for the synthesis of novel anti-cancer agents. Research has shown that pyrimidine derivatives can target specific enzymes involved in cancer cell proliferation and survival. A notable example is the development of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer cells.

Beyond its medicinal applications, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid has also been investigated for its potential use in agrochemicals. Pyrimidine derivatives have been shown to possess herbicidal and fungicidal properties, making them valuable candidates for the development of new agricultural products. A study published in Pesticide Biochemistry and Physiology demonstrated that certain pyrimidine carboxylic acids exhibited significant herbicidal activity against various weed species.

In addition to its biological activities, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid has been studied for its use as a ligand in coordination chemistry. The carboxylic acid group can coordinate with metal ions to form stable complexes, which can be used in catalytic processes or as precursors for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation processes, and catalysis.

The synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid typically involves multi-step procedures that start from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyrimidine with 2-methoxyethylamine followed by hydrolysis to form the carboxylic acid. Advances in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.

In conclusion, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid (CAS No. 933551-30-5) is a promising compound with a wide range of potential applications in medicinal chemistry, agrochemicals, and coordination chemistry. Its unique chemical structure and versatile reactivity make it an attractive candidate for further investigation and development into novel therapeutic agents and other useful products. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in various scientific fields.

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